1-(2-bromo-4-methylphenyl)-1H-pyrrole-2,5-dione 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2,5-dione
Brand Name: Vulcanchem
CAS No.: 40011-62-9
VCID: VC3824162
InChI: InChI=1S/C11H8BrNO2/c1-7-2-3-9(8(12)6-7)13-10(14)4-5-11(13)15/h2-6H,1H3
SMILES: CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)Br
Molecular Formula: C11H8BrNO2
Molecular Weight: 266.09 g/mol

1-(2-bromo-4-methylphenyl)-1H-pyrrole-2,5-dione

CAS No.: 40011-62-9

Cat. No.: VC3824162

Molecular Formula: C11H8BrNO2

Molecular Weight: 266.09 g/mol

* For research use only. Not for human or veterinary use.

1-(2-bromo-4-methylphenyl)-1H-pyrrole-2,5-dione - 40011-62-9

Specification

CAS No. 40011-62-9
Molecular Formula C11H8BrNO2
Molecular Weight 266.09 g/mol
IUPAC Name 1-(2-bromo-4-methylphenyl)pyrrole-2,5-dione
Standard InChI InChI=1S/C11H8BrNO2/c1-7-2-3-9(8(12)6-7)13-10(14)4-5-11(13)15/h2-6H,1H3
Standard InChI Key DHXYZCLBPGJGGL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)Br
Canonical SMILES CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)Br

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-(2-bromo-4-methylphenyl)-1H-pyrrole-2,5-dione is C₁₁H₈BrNO₂, with a molecular weight of 266.09 g/mol . Its IUPAC name is 1-(2-bromo-4-methylphenyl)pyrrole-2,5-dione, and its structure features a pyrrole-2,5-dione (maleimide) core substituted with a bromine atom at the ortho position and a methyl group at the para position of the phenyl ring (Figure 1) . Key identifiers include:

PropertyValueSource
CAS Number40011-62-9
SMILESCC1=CC(=C(C=C1)Br)N2C(=O)C=CC2=O
InChI KeyRFSNLWFBCFOZHZ-UHFFFAOYSA-N
Melting PointNot explicitly reported; described as off-white to yellow solid

The bromine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group contributes to lipophilicity, influencing solubility and biological interactions .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via cyclocondensation reactions. One method involves reacting 2-bromo-4-methylaniline with maleic anhydride under acidic conditions. A high-yield route (98%) employs acetic acid in 1,2-dichloroethane at 80°C . Alternative approaches include bromination of preformed pyrrole-2,5-dione derivatives using N-bromosuccinimide (NBS) in dichloromethane.

Industrial Production

Industrial-scale synthesis prioritizes purity and cost-effectiveness. Advanced techniques, such as column chromatography and recrystallization, are employed to isolate the compound . A representative protocol is summarized below:

ParameterCondition
Starting Materials2-bromo-4-methylaniline, maleic anhydride
Solvent1,2-Dichloroethane
CatalystAcetic acid
Temperature80°C
Reaction Time12–24 hours
Yield95–98%

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water . Its stability under ambient conditions makes it suitable for long-term storage in cool, dry environments . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 7.4–7.6 (m, aromatic H), 2.4 (s, CH₃), 6.7–7.0 (pyrrole H) .

  • IR (KBr): 1720 cm⁻¹ (C=O stretch), 550 cm⁻¹ (C-Br) .

Biological Activities

Antitumor Activity

Brominated pyrrole-diones disrupt cancer cell proliferation by inhibiting tyrosine kinases. For instance, 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione exhibits 65% growth inhibition in HeLa cells. While specific data for this compound are pending, its structural similarity suggests comparable mechanisms .

Applications in Organic Synthesis

The compound serves as a versatile intermediate:

  • Cross-coupling Reactions: Suzuki-Miyaura couplings with aryl boronic acids to generate biaryl derivatives .

  • Heterocycle Formation: Reacts with amines to yield pyrrolidine or indole analogs .

A case study demonstrated its use in synthesizing fluorescent dyes via Pd-catalyzed coupling, achieving 85% yield .

Hazard StatementPrecautionary Measure
H315: Skin irritationP280: Wear protective gloves
H319: Eye irritationP305+P351+P338: Rinse eyes
H335: Respiratory irritationP261: Avoid inhalation

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